molecular formula C14H21BrO2Si B1279490 Ethanone, 2-bromo-1-[4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]phenyl]- CAS No. 157610-58-7

Ethanone, 2-bromo-1-[4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]phenyl]-

Cat. No. B1279490
CAS RN: 157610-58-7
M. Wt: 329.3 g/mol
InChI Key: KJQPTJRQSPGZSM-UHFFFAOYSA-N
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Description

Ethanone, 2-bromo-1-[4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]phenyl]-, commonly known as 1,2-Bromo-2,2-dimethyl-1-phenyl-ethanone, is an organic compound that has been used in a variety of scientific research applications. It has a wide range of properties and is a useful tool for organic synthesis and biochemical studies.

Scientific Research Applications

1,2-Bromo-2,2-dimethyl-1-phenyl-ethanone has been used in a variety of scientific research applications. It has been used as a starting material in the synthesis of various compounds, including aldehydes, ketones, esters, amides, and nitriles. It has also been used as a reagent in organic synthesis to produce a variety of compounds. Additionally, it has been used in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

1,2-Bromo-2,2-dimethyl-1-phenyl-ethanone acts as a nucleophile in organic synthesis. It reacts with electrophiles such as alkyl halides, aryl halides, and acyl halides to form new carbon-carbon bonds. This reaction is known as a nucleophilic substitution reaction.
Biochemical and Physiological Effects
1,2-Bromo-2,2-dimethyl-1-phenyl-ethanone has been used in a variety of biochemical and physiological studies. It has been used to study the metabolism of drugs, the effects of drugs on the body, and the mechanisms of action of drugs. It has also been used to study the effects of hormones and other biochemical compounds on the body.

Advantages and Limitations for Lab Experiments

1,2-Bromo-2,2-dimethyl-1-phenyl-ethanone has several advantages for laboratory experiments. It is a relatively stable compound and has a low toxicity level. Additionally, it is a relatively inexpensive compound and is readily available from chemical suppliers. However, it is a relatively reactive compound and can react with other compounds in the presence of oxygen or moisture.

Future Directions

1,2-Bromo-2,2-dimethyl-1-phenyl-ethanone has a wide range of potential future applications. It can be used as a starting material in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and other specialty chemicals. It can also be used in the synthesis of new drugs and in the study of biochemical and physiological processes. Additionally, it can be used to study the metabolism of drugs, the effects of drugs on the body, and the mechanisms of action of drugs.

Synthesis Methods

The synthesis of 1,2-Bromo-2,2-dimethyl-1-phenyl-ethanone involves a three-step reaction process. The first step involves the reaction of ethyl acetate with bromoacetophenone in the presence of a base such as sodium hydroxide. This reaction produces 1,2-dibromo-2,2-dimethyl-1-phenyl-ethanone. The second step involves the reaction of 1,2-dibromo-2,2-dimethyl-1-phenyl-ethanone with a base such as sodium hydroxide, which produces 1,2-bromo-2,2-dimethyl-1-phenyl-ethanone. The third step involves the reaction of 1,2-bromo-2,2-dimethyl-1-phenyl-ethanone with a silylating agent such as trimethylsilyl chloride to produce 1,2-Bromo-2,2-dimethyl-1-phenyl-ethanone.

properties

IUPAC Name

2-bromo-1-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21BrO2Si/c1-14(2,3)18(4,5)17-12-8-6-11(7-9-12)13(16)10-15/h6-9H,10H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJQPTJRQSPGZSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1=CC=C(C=C1)C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21BrO2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70459622
Record name Ethanone, 2-bromo-1-[4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70459622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethanone, 2-bromo-1-[4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]phenyl]-

CAS RN

157610-58-7
Record name Ethanone, 2-bromo-1-[4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70459622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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